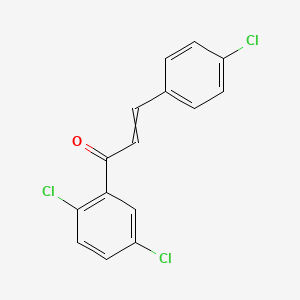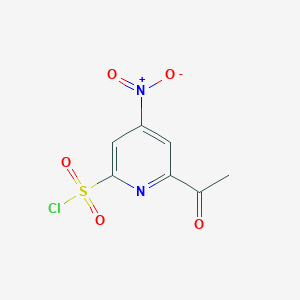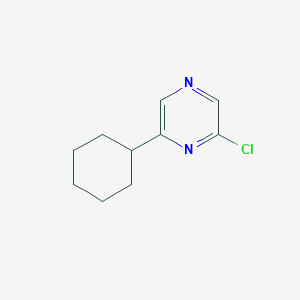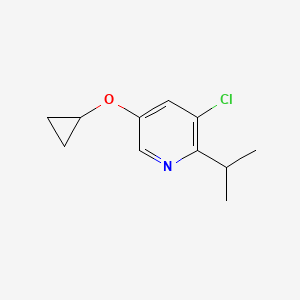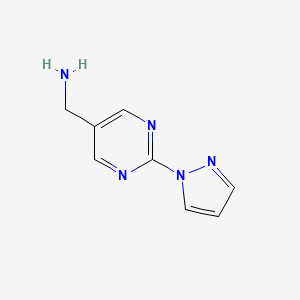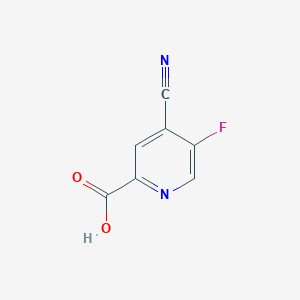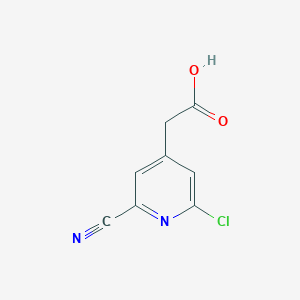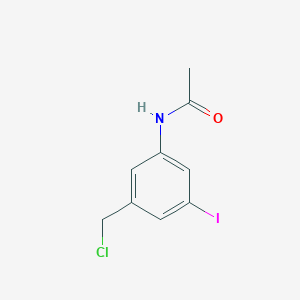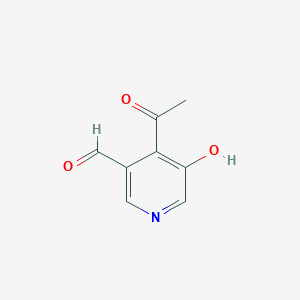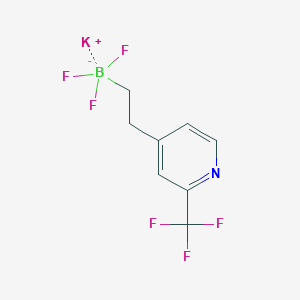![molecular formula C14H21FN2O2 B14854060 [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a fluoro-substituted phenyl ring, and a carbamic acid ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Group:
Formation of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the intermediate formed in the previous step.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The fluoro-substituted phenyl ring can be reduced to a cyclohexyl ring using catalytic hydrogenation.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The carbamic acid ester moiety may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
[3-Amino-1-(4-chloro-phenyl)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.
[3-Amino-1-(4-methyl-phenyl)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from its chloro and methyl analogs, which may exhibit different chemical and biological behaviors.
Propiedades
Fórmula molecular |
C14H21FN2O2 |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
tert-butyl N-[3-amino-1-(4-fluorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
Clave InChI |
RJFQPCWLHIKHOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


